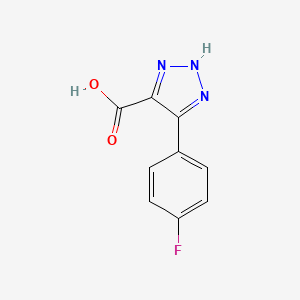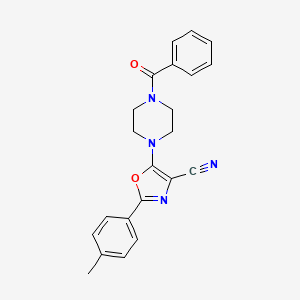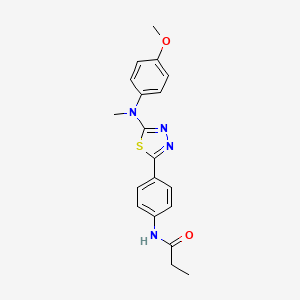
4-Methylpiperidine-1-carbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methylpiperidine-1-carbothioamide is a chemical compound with the molecular formula C7H14N2S and a molecular weight of 158.27 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for 4-Methylpiperidine-1-carbothioamide is1S/C7H14N2S/c1-6-2-4-9(5-3-6)7(8)10/h6H,2-5H2,1H3,(H2,8,10) . This indicates that the molecule consists of a six-membered piperidine ring with a methyl group attached to one of the carbon atoms and a carbothioamide group attached to the nitrogen atom . Physical And Chemical Properties Analysis
4-Methylpiperidine-1-carbothioamide is a powder at room temperature . The compound is stable under normal shipping temperatures .Applications De Recherche Scientifique
Corrosion Inhibition
Research has shown that analogs of 4-Methylpiperidine-1-carbothioamide, such as N-((8-hydroxyquinolin-5-yl)methyl)-4-methylpiperazine-1-carbothioamide (HQMC), have been investigated for their effectiveness as corrosion inhibitors. For instance, HQMC demonstrated significant corrosion inhibition for C22E steel in hydrochloric acid solutions, indicating potential for industrial applications to protect metals against corrosion. The inhibition efficiency was attributed to the adsorption of these compounds on the steel surface, which was supported by molecular dynamics simulations and density functional theory (DFT) calculations (About et al., 2020).
Pharmaceutical Research
4-Methylpiperidine-1-carbothioamide derivatives have been explored for their pharmaceutical properties, including antimicrobial and hypoglycemic activities. For example, certain derivatives were synthesized and evaluated for their in vitro antimicrobial activity against various pathogenic bacteria and yeast-like fungus Candida albicans. Some compounds exhibited potent antibacterial activity, indicating their potential as antimicrobial agents. Additionally, these compounds were tested for their oral hypoglycemic activity in diabetic rats, with some showing significant reduction in serum glucose levels (Al-Abdullah et al., 2015).
Molecular Structure and Spectroscopy
The molecular structure and vibrational spectroscopic investigation of compounds related to 4-Methylpiperidine-1-carbothioamide, such as 2-ethylpyridine-4-carbothioamide, have been subjects of study. These investigations provide insights into the equilibrium geometry, harmonic vibrational frequencies, and thermodynamic functions of these molecules. The findings from Fourier transform Raman and infrared spectra, along with computational studies using Hartree Fock and density functional B3LYP methods, offer valuable information for understanding the chemical and physical properties of these compounds (Muthu et al., 2012).
Safety and Hazards
The safety information for 4-Methylpiperidine-1-carbothioamide indicates that it has several hazard statements: H302, H312, H315, H319, H332, H335 . These statements suggest that the compound may be harmful if swallowed, in contact with skin, or if inhaled. It may cause skin and eye irritation and may cause respiratory irritation .
Orientations Futures
While specific future directions for 4-Methylpiperidine-1-carbothioamide are not available, piperidine derivatives are a significant area of research in drug discovery . They are present in more than twenty classes of pharmaceuticals and have various therapeutic applications . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including 4-Methylpiperidine-1-carbothioamide, is an important task of modern organic chemistry .
Mécanisme D'action
Target of Action
Similar compounds have been shown to target the pi3k/akt/mtor signaling pathway . This pathway plays a crucial role in regulating cell survival and growth, making it a significant target for anticancer therapies .
Mode of Action
This inhibition can lead to decreased tumor survival, induction of apoptosis (programmed cell death), and cell cycle arrest .
Biochemical Pathways
The PI3K/Akt/mTOR pathway is a key biochemical pathway affected by similar compounds . This pathway is involved in cell cycle regulation, growth, and survival. Its inhibition can lead to decreased tumor survival and growth, induction of apoptosis, and cell cycle arrest .
Pharmacokinetics
The compound’s molecular weight (15826) suggests that it may have favorable pharmacokinetic properties .
Result of Action
Similar compounds have been shown to exhibit promising anticancer effects by inhibiting tumor survival, inducing apoptosis, and causing cell cycle arrest .
Propriétés
IUPAC Name |
4-methylpiperidine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2S/c1-6-2-4-9(5-3-6)7(8)10/h6H,2-5H2,1H3,(H2,8,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKZTZMGHVVUYMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=S)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methylpiperidine-1-carbothioamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-((2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)amino)-2-oxoethyl acetate](/img/structure/B2986633.png)
![2-[4-(4-chlorophenyl)-2,2-dimethyl-5-oxo-2,5-dihydro-1H-imidazol-1-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2986635.png)
![7-isopropyl-1,3-dimethyl-5-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2986636.png)

![N-(2-chlorobenzyl)-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2986641.png)
![3-Ethyl-8-((2-methoxy-5-methylphenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2986642.png)


![N-[(5-Chlorothiophen-2-yl)methyl]-3-methylbutan-1-amine;hydrochloride](/img/structure/B2986647.png)

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)acetamide](/img/structure/B2986649.png)
![N-[2-(2,2-Difluoroethyl)-1,3-dihydroisoindol-5-yl]prop-2-enamide](/img/structure/B2986650.png)
